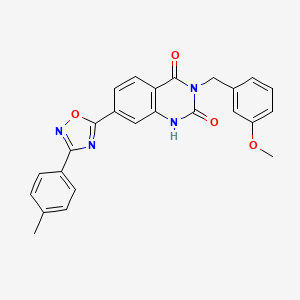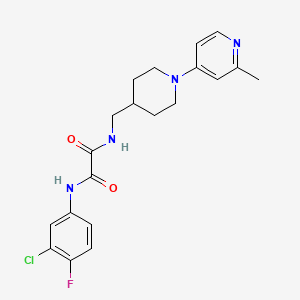![molecular formula C23H19ClN6O4 B2553787 N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide CAS No. 1111972-19-0](/img/structure/B2553787.png)
N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds has been described in the literature . The Paal–Knorr method was used to synthesize and investigate the N-substituted 2,5-di (2-thienyl)pyrroles .Chemical Reactions Analysis
The compound’s electrochemical behavior, the possibility of its electrochemical polymerization, and its use as monomers for the production of conducting polymers – components for molecular electronics have been discussed .科学的研究の応用
Anticancer Properties
The compound exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration is warranted to understand its specific targets and potential clinical applications .
Anti-inflammatory Activity
Studies have demonstrated that this compound possesses anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, thereby reducing inflammation. Researchers are exploring its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Effects
The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It may serve as a lead compound for developing new antibiotics. Researchers are investigating its mechanism of action and potential applications in treating drug-resistant infections .
Neuroprotective Potential
Preliminary studies suggest that this compound has neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are exploring its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Properties
In vitro studies indicate that the compound inhibits viral replication, particularly in RNA viruses. Its antiviral activity warrants further investigation, especially against emerging viruses like SARS-CoV-2. Researchers are evaluating its potential as an adjunct therapy for viral infections .
Photophysical Applications
The compound’s unique photophysical properties make it suitable for applications in optoelectronics. Researchers have explored its use in organic light-emitting diodes (OLEDs), solar cells, and sensors. Its absorption and emission spectra are of interest for designing efficient devices .
Drug Delivery Systems
Due to its amphiphilic nature, the compound can be incorporated into drug delivery systems. Researchers are investigating its use as a carrier for hydrophobic drugs, improving their solubility and targeted delivery to specific tissues .
Chemical Synthesis and Catalysis
The compound’s functional groups make it valuable in synthetic chemistry. Researchers have utilized it as a building block for constructing complex molecules. Additionally, its metal-binding properties suggest potential catalytic applications in organic transformations .
将来の方向性
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O4/c1-13-26-20(34-28-13)11-29-12-25-21-15-5-3-4-6-17(15)30(22(21)23(29)32)10-19(31)27-14-7-8-18(33-2)16(24)9-14/h3-9,12H,10-11H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCQFSFLRUPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2553704.png)


![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)

![N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553711.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)
![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)
![N-isobutyl-4-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553720.png)

![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)
